Strontium nitride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Luminescent Materials

Strontium nitride is a key component in some nitride phosphors, which are materials that emit light upon absorbing energy. These phosphors are used in various applications, including:

- Fluorescent lamps: Strontium nitride-based phosphors contribute to the white light emitted by some fluorescent lamps .

- Field-emission displays: Research is ongoing to explore the use of strontium nitride in field-emission displays, which are flat-panel displays that use electrons to create an image .

Semiconductor Materials

Strontium nitride exhibits semiconducting properties, meaning its electrical conductivity can be controlled. This makes it a potential candidate for various electronic applications, including:

- High-electron-mobility transistors: Research suggests that strontium nitride could be used to create transistors with superior electron mobility compared to traditional silicon-based transistors .

- Transparent electronics: Strontium nitride is transparent in the visible light range, making it a potential material for transparent electronic devices .

Other Research Areas

Strontium nitride is also being investigated for its potential applications in other areas, such as:

- Solid-state electrolytes: Strontium nitride may be useful in developing solid-state electrolytes for batteries, which could offer advantages over traditional liquid electrolytes in terms of safety and performance .

- Catalysis: Research is exploring the use of strontium nitride as a catalyst for various chemical reactions .

Strontium nitride is an inorganic compound with the chemical formula . It is characterized by its tan powder form and a molecular weight of approximately 290.87 g/mol. This compound is primarily produced through the reaction of strontium metal with nitrogen gas, especially at elevated temperatures above 380 °C. Strontium nitride is notable for its formation when strontium burns in air, resulting in a mixture of strontium oxide and strontium nitride .

- Formation Reaction:This reaction occurs at high temperatures, typically above 380 °C .

- Reaction with Water:

Strontium nitride reacts with water to produce strontium hydroxide and ammonia:This reaction highlights the compound's reactivity with moisture . - Decomposition:

Under certain conditions, strontium nitride can decompose to form strontium subnitride:This process can occur during high-temperature reactions .

Strontium nitride can be synthesized through several methods:

- Direct Reaction: The most common method involves burning strontium metal in a nitrogen atmosphere at temperatures above 380 °C.

- Thermal Decomposition of Amides: Another method includes heating strontium amide () to yield strontium nitride along with ammonia gas:

These methods highlight the compound's synthesis under controlled conditions to ensure purity and yield .

Interaction studies involving strontium nitride primarily focus on its reactivity with water and acids. The hydrolysis reaction produces ammonia, which can affect pH levels in biological systems. Additionally, the compound's interaction with various solvents and acids can lead to the formation of different strontium compounds, impacting its applications in materials science and catalysis .

Strontium nitride shares similarities with other alkaline earth metal nitrides. Below is a comparison highlighting its uniqueness:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Strontium Nitride | Forms at high temperatures; reacts with water to produce ammonia. | |

| Calcium Nitride | Less stable than strontium nitride; used in fertilizers. | |

| Barium Nitride | More reactive; used in pyrotechnics and as a reducing agent. | |

| Magnesium Nitride | Known for high thermal stability; used in ceramics. |

Strontium nitride's ability to form under specific conditions and its unique reactivity pattern set it apart from these similar compounds, making it valuable for specialized applications .

Strontium nitride was first synthesized through the combustion of strontium metal in nitrogen or air, though early attempts often yielded mixtures with strontium oxide (SrO) due to partial oxidation. The compound’s existence was inferred from the reactivity of strontium with nitrogen, but its isolation as a pure nitride proved challenging. Systematic studies in the 20th century clarified its composition and properties, particularly its reactivity with water and acids. While strontium itself was isolated by Humphry Davy in 1808 via electrolysis, its nitride derivatives gained attention later, driven by interest in alkaline earth nitrides’ synthetic and catalytic applications.

Fundamental Chemical Characteristics

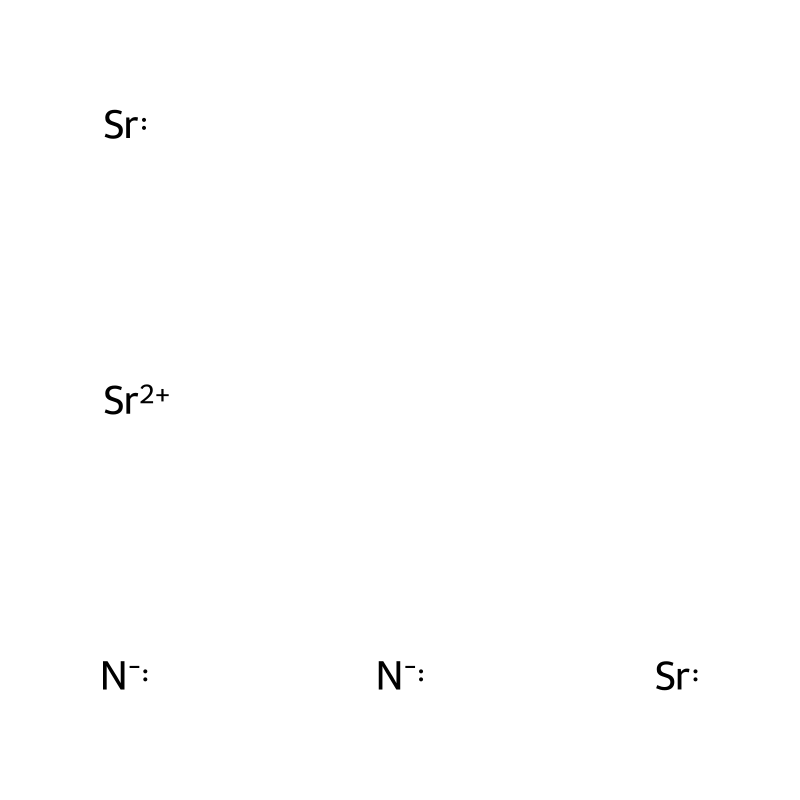

Sr₃N₂ is an ionic compound with the formula Sr³⁺³N³⁻₂, where strontium exists as Sr²⁺ ions and nitrogen as N³⁻ ions. Key properties include:

| Property | Value/Description |

|---|---|

| Molecular weight | 290.87 g/mol |

| Melting point | 1030°C |

| Solubility | Reacts with water; soluble in HCl |

| Reactivity | Moisture-sensitive; decomposes in air |

The compound’s tan-colored powder form and sensitivity to hydrolysis distinguish it from other nitrides.

Position in the Alkaline Earth Nitride Family

Strontium nitride occupies a transitional position in the alkaline earth nitrides (Group 2), which include Be₃N₂, Mg₃N₂, Ca₃N₂, and Ba₃N₂. Its stability follows the trend Be > Mg > Ca > Sr > Ba, reflecting weaker M²⁺–N³⁻ bonds with increasing cation size. Unlike lighter nitrides (e.g., Be₃N₂), Sr₃N₂ does not form stable covalent networks but instead adopts ionic bonding.

Solid-State Reaction Techniques

Direct Nitridation of Metallic Strontium

Direct nitridation of metallic strontium represents the most straightforward approach for synthesizing strontium nitride through high-temperature reactions between elemental strontium and nitrogen gas [1] [11]. The fundamental reaction mechanism involves the oxidation of strontium metal in the presence of nitrogen at elevated temperatures, typically above 380°C, where strontium begins to react with nitrogen to form the nitride compound [11]. Research has demonstrated that strontium metal burns in air to produce both strontium oxide and strontium nitride, but since it does not react with nitrogen below 380°C, at room temperature it forms only the oxide spontaneously [11].

The thermochemical production of strontium nitride via direct nitridation has been extensively studied, with research showing that the nitridation process can be effectively conducted at temperatures around 407°C for peak reaction rates [9] [17]. Temperature control is critical in this process, as insufficient heating results in incomplete conversion, while excessive temperatures may lead to decomposition or side reactions [11]. The reaction typically follows the stoichiometric pathway where four atoms of strontium react with one molecule of nitrogen gas to produce two molecules of strontium subnitride according to the equation: 4Sr + N₂ → 2Sr₂N [8].

Experimental investigations have revealed that the direct nitridation process exhibits specific kinetic characteristics that influence the overall yield and purity of the final product [19]. The nitridation of strontium demonstrates temperature-dependent behavior, with optimal synthesis conditions requiring precise control of both temperature and nitrogen partial pressure [9]. Studies have shown that maintaining temperatures above 380°C in pure nitrogen gas environments is necessary to produce pure nitride phases, as lower temperatures result in preferential oxide formation [11].

The morphological characteristics of strontium nitride produced through direct nitridation vary significantly with synthesis parameters [10]. Research indicates that the compound typically appears as a yellowish or gray solid with ionic bonding structure, where strontium ions and nitride ions combine in specific ratios [10]. The high mobility of nitrogen gas during the reaction process may enhance diffusion processes and corresponding reaction rates, thereby resulting in the formation of larger particles with improved crystallinity [21].

Ammonothermal Synthesis Approaches

Ammonothermal synthesis represents an advanced methodology for producing strontium nitride under controlled conditions using supercritical ammonia as both solvent and nitrogen source [15] [16]. This technique operates at temperatures ranging from 400 to 900°C under high-pressure conditions, utilizing ammonia as a nitrogen analog to water in hydrothermal processes [16] [18]. The ammonothermal method employs supercritical ammonia environments that provide liquid-like dissolving power combined with gas-like transport properties, creating highly reactive conditions suitable for nitride formation [16].

The fundamental principle of ammonothermal synthesis involves dissolving metallic strontium precursors in supercritical ammonia with the addition of mineralizers to enhance solubility [16]. Mineralizers classified as basic, such as alkali and alkaline earth metals, increase the concentration of amide ions and facilitate the formation of strontium nitride through complex ion intermediates [16]. Temperature gradients within the reaction vessel create solubility differences that drive mass transport and crystallization processes, enabling controlled growth of strontium nitride crystals [16].

Research has demonstrated that ammonothermal conditions can be tailored to favor crystallization of specific crystal structures by adjusting synthesis parameters including mineralizer type, temperature, and pressure [16]. The technique offers advantages in terms of lower synthesis temperatures compared to traditional high-temperature methods, while providing enhanced control over product morphology and crystallinity [18]. Experimental studies have shown that the ammonothermal method can produce high-quality strontium nitride crystals with superior structural properties compared to conventional synthesis routes [15].

The ammonothermal process requires specialized autoclave technology capable of withstanding high pressures and temperatures while maintaining chemical inertness toward ammonia and nitride products [16]. The reaction environment must be carefully controlled to prevent contamination and ensure reproducible results, with particular attention to eliminating oxygen sources that could lead to oxide formation instead of pure nitride products [16]. Investigation of process parameters has revealed that successful ammonothermal synthesis depends on achieving sufficient solubility of strontium precursors in the supercritical ammonia medium [16].

Advanced Synthesis Strategies

Chemical Vapor Deposition Optimization

Chemical vapor deposition techniques for strontium nitride synthesis involve the controlled decomposition and reaction of gaseous precursors on heated substrates [21] [24]. The process utilizes metallic strontium as a vapor source for producing strontium nitride vapor, which subsequently reacts with other nitrogen-containing compounds through homogeneous gas-solid reactions [21]. Research has shown that chemical vapor deposition processes can produce strontium nitride with elevated properties including high crystallinity and uniform particle size distributions [21].

The mechanism of chemical vapor deposition for strontium nitride formation involves multiple stages beginning with the vaporization of metallic strontium at temperatures above the melting point of strontium nitride [21]. During the heating process, strontium metal first reacts with nitrogen gas to form strontium nitride, which then melts to become liquid and produces strontium nitride vapor at temperatures above 1030°C [21]. The vapor phase transport enables homogeneous reaction conditions that result in products with small size distributions and enhanced uniformity compared to solid-state synthesis methods [21].

Optimization of chemical vapor deposition parameters requires precise control of temperature, pressure, and precursor flow rates to achieve desired product characteristics [21] [23]. Studies have demonstrated that the high uniformity of gas-solid mixtures during vapor deposition leads to homogeneous reaction conditions and improved product quality [21]. The process enables fine control over particle morphology and crystalline structure through adjustment of deposition temperature and substrate selection [21].

Comparative analysis of chemical vapor deposition versus conventional solid-state reaction processes reveals significant advantages in terms of product homogeneity and crystallinity [21]. Research indicates that strontium nitride synthesized via chemical vapor deposition exhibits superior luminescent properties and thermal stability compared to materials produced through traditional synthesis routes [21]. The vapor deposition process also allows for better control of impurity levels and enables the production of high-purity strontium nitride suitable for specialized applications [21].

Mechanochemical Processing Routes

Mechanochemical synthesis represents an innovative approach for producing strontium nitride through high-energy ball milling processes that induce chemical reactions between solid precursors [27] [30]. This technique utilizes mechanical energy to activate chemical reactions at relatively low temperatures, offering advantages in terms of energy efficiency and environmental sustainability [27]. Research has demonstrated that mechanochemical processing can successfully synthesize various metal nitrides through controlled milling of metallic elements under specific atmospheric conditions [30].

The mechanochemical synthesis of nitrides typically involves long-term milling of metallic elements under pressurized nitrogen or ammonia atmospheres, enabling solid-state reactions that would otherwise require high temperatures [30]. Alternative approaches utilize solid nitrogen-containing organic compounds as nitrogen sources, eliminating the need for high-pressure gas environments [30] [31]. Studies have shown that melamine can serve as an effective nitrogen source when ball milled with metal powders, leading to the formation of nanostructured metal nitrides through polymerization and subsequent reaction with metallic precursors [30] [31].

The mechanism of mechanochemical nitride formation involves multiple stages including mechanical activation, intermediate compound formation, and final product crystallization [30] [31]. During the milling process, mechanical energy creates defects in crystal structures and generates fresh reactive surfaces that facilitate chemical reactions at reduced temperatures [29]. Research has revealed that the mechanochemical process can produce nanostructured nitrides with controlled compositions and enhanced properties compared to conventional synthesis methods [30] [31].

Optimization of mechanochemical processing parameters requires careful consideration of milling time, ball-to-powder ratio, milling atmosphere, and the addition of grinding auxiliaries [29]. Studies have demonstrated that ball milling can effectively reduce particle size and increase surface area, leading to enhanced reactivity and improved product characteristics [29]. The technique offers advantages in terms of scalability and the ability to produce nitride materials with tailored properties through control of processing conditions [27] [30].

Purity Control and Scalability Challenges

The production of high-purity strontium nitride presents significant challenges related to contamination control and the elimination of unwanted impurities [32] [33]. Commercial suppliers typically offer strontium nitride with purity levels ranging from 99% to 99.999%, with higher purity grades requiring more sophisticated purification processes [32]. The primary impurities encountered in strontium nitride synthesis include calcium, barium, sodium, and various oxide phases that can form due to atmospheric exposure or inadequate reaction conditions [33] [38].

Purity control methodologies for strontium nitride involve multiple purification steps including controlled atmosphere synthesis, post-synthesis treatments, and analytical monitoring throughout the production process [32] [38]. Research has shown that maintaining anhydrous conditions and preventing oxygen contamination are critical factors in achieving high-purity products [38]. The use of specialized equipment and high-quality raw materials contributes to elevated production costs, which represents a significant barrier to widespread adoption of high-purity strontium nitride [37].

| Purity Grade | Typical Impurities (ppm) | Applications |

|---|---|---|

| 99% (2N) | Ca: 6370, Ba: <1000, Na: <500 | General research applications |

| 99.9% (3N) | Ca: 637, Ba: <100, Na: <50 | Electronic applications |

| 99.99% (4N) | Ca: <100, Ba: <10, Na: <5 | Semiconductor applications |

| 99.999% (5N) | Ca: <10, Ba: <1, Na: <0.5 | High-performance applications |

Scalability challenges in strontium nitride production stem from the complex synthesis requirements and the need for specialized equipment capable of handling high temperatures and reactive atmospheres [37]. The technological complexity involved in production requires precise control over synthesis conditions including temperature, pressure, and chemical composition to achieve desired properties [37]. This complexity makes it difficult for smaller manufacturers to enter the market and compete with established producers who possess the necessary technical expertise and equipment [37].

Economic factors significantly influence the scalability of strontium nitride production, with high production costs limiting market expansion [37]. The synthesis process involves specialized equipment and high-quality raw materials, leading to expensive production costs that can restrict widespread adoption in price-sensitive applications [37]. Additionally, the limited availability of raw materials, particularly high-purity strontium, may impact market growth and create supply chain vulnerabilities [37].